molecular formula C16H24FNO B3976827 N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide

N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide

Cat. No. B3976827
M. Wt: 265.37 g/mol
InChI Key: IOXYJRLBQHEGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide, also known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields. DMHA is a derivative of 2-aminoisoheptane, a compound found in the plant Kigelia africana. DMHA is a white crystalline powder that is soluble in water and has a molecular weight of 243.36 g/mol.

Mechanism of Action

N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide works by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This leads to increased energy levels, improved focus, and a heightened sense of well-being. N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide also has vasoconstrictive effects, which can lead to increased blood pressure and heart rate.
Biochemical and Physiological Effects
N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its stimulant effects, N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide has been shown to have anti-inflammatory and analgesic effects, as well as insecticidal properties. N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide has also been shown to increase blood glucose levels and inhibit the uptake of glucose in cells, potentially making it a candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that it has a relatively low toxicity, making it safe for use in lab experiments. However, one limitation is that there is limited research on the long-term effects of N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide, making it difficult to fully understand its potential applications.

Future Directions

There are several future directions for research on N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide. One area of research could focus on the potential use of N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide as a treatment for pain and inflammation-related disorders, such as arthritis. Another area of research could focus on the potential use of N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide as a pre-workout supplement for athletes. Additionally, further research could be conducted on the potential use of N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide as a pesticide in agriculture. Finally, more research is needed to fully understand the long-term effects of N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide and its potential applications in medicine and other fields.

Scientific Research Applications

N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide has been studied for its potential applications in various fields, including medicine, sports performance, and agriculture. In medicine, N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In sports performance, N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide has been shown to have stimulant effects, increasing energy levels and improving focus, making it a potential candidate for use as a pre-workout supplement. In agriculture, N-(1,5-dimethylhexyl)-2-(4-fluorophenyl)acetamide has been studied for its potential use as a pesticide due to its insecticidal properties.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO/c1-12(2)5-4-6-13(3)18-16(19)11-14-7-9-15(17)10-8-14/h7-10,12-13H,4-6,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXYJRLBQHEGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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